molecular formula C12H10N4O2 B11667929 N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11667929
M. Wt: 242.23 g/mol
InChI Key: FNOAOFIHRVSHJT-CHHVJCJISA-N
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Description

N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyrazine ring and a hydrazide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazide group can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Uniqueness

N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific configuration (Z-isomer) and the presence of both the hydroxyphenyl and pyrazine moieties. This unique structure allows it to form specific metal-ligand complexes and exhibit distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O2/c17-11-4-2-1-3-9(11)7-15-16-12(18)10-8-13-5-6-14-10/h1-8,17H,(H,16,18)/b15-7-

InChI Key

FNOAOFIHRVSHJT-CHHVJCJISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)O

Origin of Product

United States

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